molecular formula C13H9ClF3N B1529946 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine CAS No. 1261739-69-8

2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine

Cat. No.: B1529946
CAS No.: 1261739-69-8
M. Wt: 271.66 g/mol
InChI Key: MZUSHHVUWWMCIQ-UHFFFAOYSA-N
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Description

2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine is an organic compound characterized by a biphenyl core with a chlorine atom and a trifluoromethyl group attached to the second carbon of the biphenyl structure, and an amine group at the third position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-chlorobiphenyl with trifluoromethyl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically require an inert atmosphere, a suitable solvent such as toluene or dimethylformamide (DMF), and heating to around 80-100°C.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The compound can be reduced to form the corresponding amine derivative.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.

  • Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target.

Comparison with Similar Compounds

  • 2-Chloro-3'-(trifluoromethyl)biphenyl-3-amine

  • 2-Bromo-2'-(trifluoromethyl)biphenyl-3-amine

  • 2-Iodo-2'-(trifluoromethyl)biphenyl-3-amine

Uniqueness: 2-Chloro-2'-(trifluoromethyl)biphenyl-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

IUPAC Name

2-chloro-3-[2-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N/c14-12-9(5-3-7-11(12)18)8-4-1-2-6-10(8)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUSHHVUWWMCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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